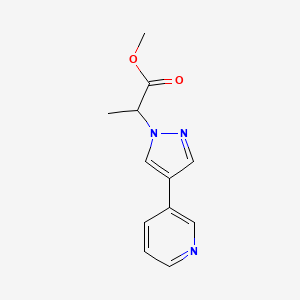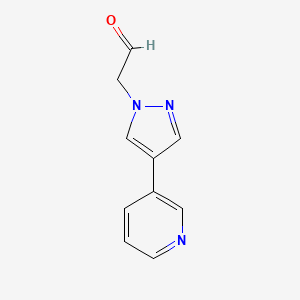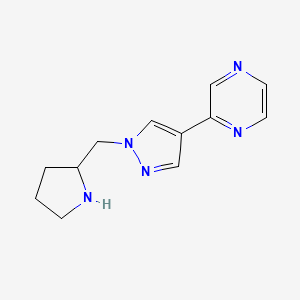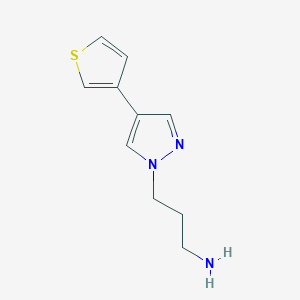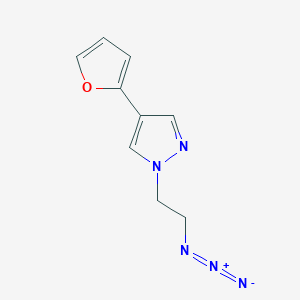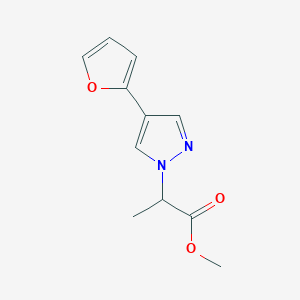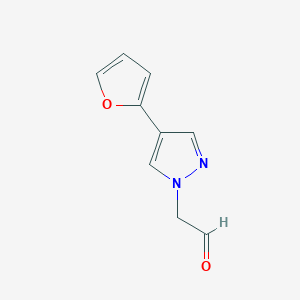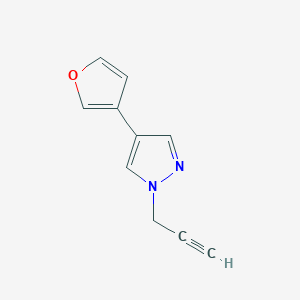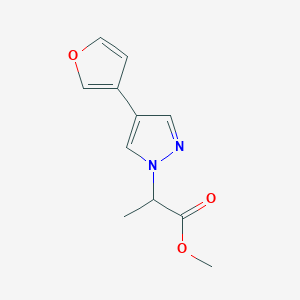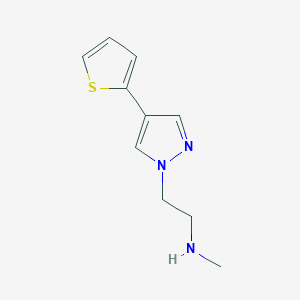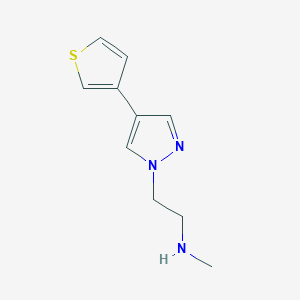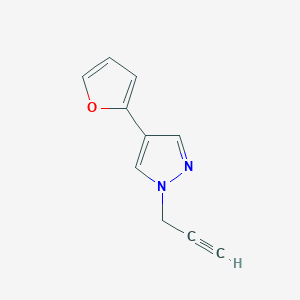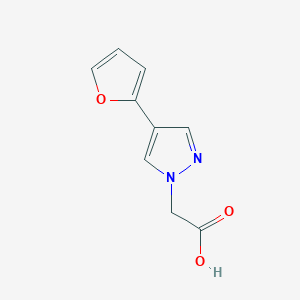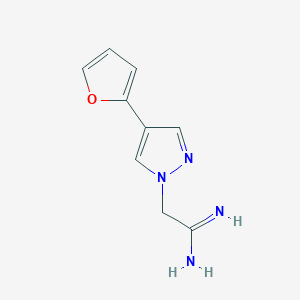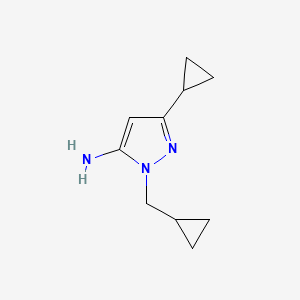
3-Cyclopropyl-1-(Cyclopropylmethyl)-1H-Pyrazol-5-amin
Übersicht
Beschreibung
“3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine” is a complex organic compound that contains two cyclopropyl groups (three-carbon rings), a pyrazole group (a five-membered ring with two nitrogen atoms), and an amine group (a nitrogen atom with a lone pair of electrons). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space. The cyclopropyl groups are likely to adopt a “puckered” conformation due to the strain of the three-membered ring . The pyrazole ring is likely to be planar due to the presence of the two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyclopropyl groups, being strained, could potentially undergo ring-opening reactions . The pyrazole group could participate in a variety of reactions, including nucleophilic substitutions at the carbon between the two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could make it a base, capable of accepting a proton . The cyclopropyl groups could make it less dense than similar compounds without these groups .Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
3-Cyclopropyl-1-(Cyclopropylmethyl)-1H-Pyrazol-5-amin: hat sich in der antiviralen Forschung als vielversprechend erwiesen. Indol-Derivate, die eine ähnliche Struktur aufweisen, haben sich als signifikant antiviral wirksam erwiesen . Dies deutet auf ein Potenzial für diese Verbindung bei der Entwicklung von antiviralen Medikamenten hin, insbesondere als Gerüst für die Herstellung neuer Moleküle, die die Virusreplikation hemmen können.
Anwendungsgebiete zur Entzündungshemmung
Der Pyrazol-Rest, ein Kernteil dieser Verbindung, ist bekannt für seine entzündungshemmenden Eigenschaften . Er wird bei der Synthese von Pharmazeutika verwendet, die auf entzündungsfördernde Signalwege abzielen, was bei der Behandlung von Erkrankungen wie Arthritis oder Asthma von Vorteil sein könnte.
Krebstherapieforschung
Pyrazol-Derivate werden auf ihre Antikrebs-Eigenschaften untersucht. Sie können als Kinase-Inhibitoren wirken und waren an Studien zur gezielten Krebstherapie beteiligt . Die fragliche Verbindung könnte ein Kandidat für die Herstellung neuer Onkologie-Medikamente sein.
Entwicklung von Pflanzenschutzmitteln
Obwohl spezifische Daten zur landwirtschaftlichen Verwendung dieser Verbindung nicht leicht zugänglich sind, werden Pyrazol-Derivate häufig bei der Entwicklung von Pestiziden und Herbiziden eingesetzt . Die Forschung an dieser Verbindung könnte zu neuen Produkten führen, die dazu beitragen, Nutzpflanzen vor Schädlingen und Krankheiten zu schützen.
Forschung zu neurologischen Erkrankungen
Die strukturelle Ähnlichkeit dieser Verbindung mit anderen Pyrazol-Derivaten, die bei der Synthese von Medikamenten für neurologische Erkrankungen eingesetzt wurden, deutet auf ihre potenzielle Anwendung in diesem Bereich hin . Sie könnte zur Entwicklung neuer Behandlungen für Krankheiten wie Alzheimer oder Parkinson verwendet werden.
Antibakterielle und antifungale Studien
Pyrazol-Derivate wurden auf ihre antimikrobiellen und antifungal wirkenden Eigenschaften untersucht . Diese Verbindung könnte zur Synthese neuer Medikamente verwendet werden, die resistente Bakterien- und Pilzstämme bekämpfen.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-cyclopropyl-2-(cyclopropylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-5-9(8-3-4-8)12-13(10)6-7-1-2-7/h5,7-8H,1-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYIXLYDYTWKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



